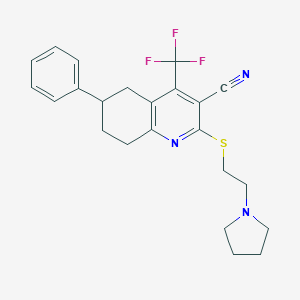

![molecular formula C22H24F3N3OS B460747 N-(1-adamantyl)-3-amino-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 664999-36-4](/img/structure/B460747.png)

N-(1-adamantyl)-3-amino-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-adamantyl)-3-amino-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide” is a complex organic compound. It contains an adamantyl group, which is a bulky and rigid substituent often found in polymers . The compound also features a trifluoromethyl group, which is a common strategy to improve the properties of biologically active compounds . The compound is a type of fused pyridine derivative, which are frequently used structures in drug research .

Synthesis Analysis

The synthesis of this compound likely involves several steps, including the introduction of the adamantyl and trifluoromethyl groups. Adamantyl-containing monomers can undergo addition polymerization to afford polymers with predictable molecular weights . N-trifluoromethyl amines and azoles can be synthesized and have been shown to have excellent aqueous stability .Molecular Structure Analysis

The compound’s structure includes a pyridine ring, which is a biologically active fragment with unique physical and chemical properties . It also contains an adamantyl group, which is bulky, rigid, and hydrophobic . The trifluoromethyl group is prone to hydrolysis .Chemical Reactions Analysis

The compound’s chemical reactions would likely involve the adamantyl and trifluoromethyl groups. N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability . The adamantyl group can afford steric hindrance to prevent side reactions .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its adamantyl and trifluoromethyl groups. Adamantyl groups can contribute to high glass transition temperatures and high thermal stability . N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability compared to their N-methyl analogues .属性

IUPAC Name |

N-(1-adamantyl)-6-amino-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N3OS/c23-22(24,25)16-13-2-1-3-14(13)27-20-15(16)17(26)18(30-20)19(29)28-21-7-10-4-11(8-21)6-12(5-10)9-21/h10-12H,1-9,26H2,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLQPZAIJRTWQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C3C(=C2C(F)(F)F)C(=C(S3)C(=O)NC45CC6CC(C4)CC(C6)C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(adamantan-1-yl)-6-amino-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[({[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B460664.png)

![2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B460665.png)

![[({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B460666.png)

![[({[3-Cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B460669.png)

![[({[3-Cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B460672.png)

![[({[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B460674.png)

![6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B460677.png)

![2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B460679.png)

![[6-Amino-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-5-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B460680.png)

![2-[(3-methylphenyl)methylsulfanyl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B460683.png)

![2-(Propylsulfanyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B460684.png)

![2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B460686.png)

![ethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]propanoate](/img/structure/B460687.png)